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  • Product: 3-Phenoxypyrazine-2-carbonitrile
  • CAS: 87542-50-5

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvent Selection Strategy for 3-Phenoxypyrazine-2-carbonitrile

Executive Summary 3-Phenoxypyrazine-2-carbonitrile is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., TGR5 agonists). Its structure features a py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenoxypyrazine-2-carbonitrile is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., TGR5 agonists). Its structure features a pyrazine core (electron-deficient), a nitrile group (strong electron-withdrawing, polar), and a phenoxy substituent (lipophilic, aromatic).

This specific combination of functional groups creates a "push-pull" electronic system that dictates its solubility. Unlike simple pyrazines, the phenoxy group significantly reduces aqueous solubility while enhancing affinity for chlorinated and aromatic solvents.

This guide provides a technical analysis of its solubility profile, a self-validating protocol for empirical determination, and a strategic framework for solvent selection in process development.

Theoretical Solubility Profile & Molecular Analysis[1]

Based on the structural analogs (e.g., 3-phenyl-2-pyrazinecarbonitrile) and functional group contributions (Hansen Solubility Parameters), the solubility behavior of 3-Phenoxypyrazine-2-carbonitrile follows distinct trends.

Structural Determinants[2]
  • Pyrazine Ring: Provides basicity (pKa ~0.5–1.0) and hydrogen bond accepting (HBA) capability.

  • Nitrile (-CN): Increases polarity and dipole moment, favoring polar aprotic solvents.

  • Phenoxy Group (-O-Ph): Adds significant lipophilicity (

    
     effect), making the molecule amenable to dissolution in moderate-polarity organic solvents but insoluble in water.
    
Predicted Solubility Classification (25 °C)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions with the nitrile group; disruption of crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Favorable dispersion forces with the phenoxy ring; excellent for extraction.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Good general solvency; likely candidates for reaction media.
Alcohols Methanol, Ethanol, IPALow to Moderate Temperature-dependent. Often used as the "solvent" in recrystallization pairs.
Non-Polar Hexane, HeptaneInsoluble (<1 mg/mL)Lack of polarity to overcome crystal lattice energy; used as anti-solvents.
Aqueous Water, Buffers (pH 7)Insoluble The lipophilic phenoxy group dominates the small polar surface area.

Process Insight: The high solubility in DMF coupled with insolubility in water suggests that precipitation by water addition is the most efficient primary isolation method after nucleophilic substitution reactions.

Experimental Protocol: Gravimetric Solubility Determination

As exact thermodynamic values vary by crystal polymorph, you must generate empirical data for your specific batch. Do not rely solely on literature values for critical process steps.

The "Saturation-Shake-Flask" Method (Standardized)

Objective: Determine the saturation mole fraction (


) at equilibrium.

Reagents:

  • 3-Phenoxypyrazine-2-carbonitrile (Purity >98% by HPLC)

  • HPLC Grade Solvents (dried over molecular sieves)

Workflow:

  • Preparation: Add excess solid solute to 5 mL of solvent in a sealable glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath at the target temperature (

    
     K) for 24 hours.
    
    • Validation Check: Ensure solid phase is still present after 24 hours. If clear, add more solid.

  • Settling: Allow to stand isothermally for 4 hours to sediment suspended particles.

  • Sampling: Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Option A (Gravimetric): Evaporate a known volume (

      
      ) in a tared vessel and weigh the residue.
      
    • Option B (HPLC): Dilute the filtrate with Acetonitrile/Water and quantify against a standard curve.

Thermodynamic Modeling (Data Fitting)

To predict solubility at unmeasured temperatures (crucial for cooling crystallization curves), fit your experimental data to the Modified Apelblat Equation . This model is the industry standard for correlating solubility of heterocyclic compounds.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical model parameters derived from regression.
    

Strategic Solvent Selection: The Decision Matrix

The following logic flow guides the selection of solvents for Synthesis, Extraction, and Purification based on the solubility profile established above.

SolventStrategy Start Start: Solvent Selection for 3-Phenoxypyrazine-2-CN SolubilityTest Test Solubility at 25°C Start->SolubilityTest HighSol High Solubility (>100 mg/mL) SolubilityTest->HighSol Result ModSol Moderate Solubility (10-50 mg/mL) SolubilityTest->ModSol Result LowSol Low Solubility (<5 mg/mL) SolubilityTest->LowSol Result ReactionSolvent Primary Reaction Solvent (DMF, DMSO) *Use for SnAr reactions* HighSol->ReactionSolvent Ideal for Homogeneous Rxn RecrystSolvent Recrystallization Solvent (Ethanol, Toluene) *Check T-dependence* ModSol->RecrystSolvent If Soluble at Reflux ExtractionSolvent Extraction Solvent (DCM, Ethyl Acetate) *Must be immiscible w/ water* ModSol->ExtractionSolvent Ideal for Workup AntiSolvent Anti-Solvent (Water, Hexane) *Use to crash out product* LowSol->AntiSolvent Precipitation Agent

Figure 1: Decision matrix for assigning solvent roles based on solubility thresholds.

Process Applications

Synthesis & Reaction Media

For the synthesis of 3-phenoxypyrazine-2-carbonitrile (typically via displacement of 3-chloropyrazine-2-carbonitrile with phenol), DMF (Dimethylformamide) is the gold standard.

  • Why: It dissolves both the polar chloropyrazine starting material and the phenoxide salt, ensuring rapid kinetics.

  • Workup: The product's insolubility in water allows for isolation by simply pouring the DMF reaction mixture into ice water.

Recrystallization (Purification)

A common impurity profile includes unreacted phenol or hydrolysis byproducts (amides).

  • Recommended System: Ethanol/Water (80:20) or Ethyl Acetate/Hexane .

  • Protocol: Dissolve crude solid in boiling Ethanol. The phenoxy group ensures solubility at

    
    . Slowly cool to 
    
    
    
    . The nitrile/pyrazine core encourages crystallization while phenol impurities often remain in the mother liquor.
Extraction

When aqueous workup is required (e.g., to remove inorganic salts), Dichloromethane (DCM) is superior to Ethyl Acetate.

  • Reasoning: The high density of DCM aids phase separation, and the chlorinated solvent interacts favorably with the electron-rich phenoxy ring (

    
    -Cl interactions), ensuring a high partition coefficient (
    
    
    
    ).

References

  • BenchChem. (2025).[2][3] Synthesis and Purification Strategies for Pyrazine Carbonitriles. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile (Analog). Retrieved from

  • Wang, J., et al. (2022).[4] Thermodynamic Analysis of the Solubility of Heterocyclic Carbonitriles in Organic Solvents. Journal of Molecular Liquids.[1] (Contextual grounding for Apelblat Modeling).

  • Cayman Chemical. (2022).[5] Product Information: Phenoxazine Solubility Profile. Retrieved from

Sources

Exploratory

Technical Guide: Physical Characteristics &amp; Synthesis of 3-Phenoxypyrazine-2-carbonitrile

This technical guide provides a comprehensive analysis of 3-Phenoxypyrazine-2-carbonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds, including TGR5 agonists and WRN helicase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Phenoxypyrazine-2-carbonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds, including TGR5 agonists and WRN helicase inhibitors.

Executive Summary

3-Phenoxypyrazine-2-carbonitrile (CAS: 87542-50-5 ) is a functionalized pyrazine derivative utilized as a scaffold in medicinal chemistry.[1][2] Its structure combines an electron-deficient pyrazine ring with a phenoxy ether linkage and a nitrile handle, making it a versatile electrophile for downstream transformations (e.g., amidine formation, hydrolysis to carboxamides).

Due to its specific electronic properties and "cold-chain" transport requirements, this compound requires precise handling protocols to maintain integrity during storage and processing.

Physicochemical Profile

Core Identification Data
AttributeSpecification
IUPAC Name 3-Phenoxypyrazine-2-carbonitrile
CAS Number 87542-50-5
Molecular Formula C₁₁H₇N₃O
Molecular Weight 197.20 g/mol
SMILES N#CC1=NC=CN=C1OC2=CC=CC=C2
Physical Characteristics & Stability

While specific experimental melting point data is often proprietary to custom synthesis campaigns, structural analogs and transport data provide a robust predictive model.

  • Physical State: Typically isolated as an off-white to pale yellow solid or semi-solid.

  • Melting Point (Predicted): 60–85 °C .

    • Note: The precursor, 3-chloropyrazine-2-carbonitrile, melts at 44–46 °C. The addition of the phenoxy group generally increases the melting point due to enhanced

      
      -
      
      
      
      stacking interactions, though the ether linkage introduces rotational flexibility that moderates this increase.
  • Transport & Storage: Classified for Cold-Chain Transportation .

    • Implication: The compound is temperature-sensitive. It must be stored at -20 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group or oxidative degradation of the pyrazine ring.

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes (often used to precipitate the product).

Synthesis & Purification Protocol

The most reliable synthetic route involves a Nucleophilic Aromatic Substitution (


) of 3-chloropyrazine-2-carbonitrile with phenol. This reaction is favored by the electron-withdrawing nitrile group at the ortho position, which activates the pyrazine ring toward nucleophilic attack.
Reaction Logic Diagram (DOT)

The following flow chart illustrates the synthesis and critical quality control (QC) decision points.

SynthesisWorkflow Start Starting Materials: 3-Chloropyrazine-2-carbonitrile + Phenol Reaction SnAr Reaction Solvent: DMF/DMSO Base: K2CO3 or Cs2CO3 Temp: 60-80°C Start->Reaction Mix & Heat Quench Quench & Extraction Pour into Ice Water Extract with EtOAc Reaction->Quench Monitor TLC Purification Purification Column Chromatography (Hexane/EtOAc) Quench->Purification Crude Oil/Solid Product Target Product: 3-Phenoxypyrazine-2-carbonitrile Purification->Product Isolate QC_Step QC Analysis (HPLC, NMR, MP) Product->QC_Step Validate

Caption: Synthesis workflow for 3-Phenoxypyrazine-2-carbonitrile via SnAr mechanism.

Detailed Experimental Procedure

Reagents:

  • 3-Chloropyrazine-2-carbonitrile (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine-2-carbonitrile (e.g., 10 mmol) and phenol (11 mmol) in anhydrous DMF (20 mL).

  • Activation: Add

    
     (15 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.
    
  • Reaction: Heat the mixture to 60–80 °C under a nitrogen atmosphere for 2–4 hours. Monitor progress via TLC (20% EtOAc in Hexanes) until the starting chloride (

    
    ) is consumed.
    
  • Work-up: Cool the mixture to room temperature and pour into crushed ice (100 g). The product may precipitate as a solid.

    • If Solid: Filter, wash with cold water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 4:1).

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Melting Point Determination[5]
  • Method: Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).

  • Protocol:

    • Dry the sample under high vacuum for 4 hours at ambient temperature to remove solvent residues (solvates can depress MP).

    • Pack into a capillary tube to a height of 3 mm.

    • Ramp temperature at 1 °C/min starting from 40 °C.

    • Acceptance Criteria: A sharp melting range (< 2 °C variance) indicates high purity.

Spectroscopic Validation
TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-

)
Pyrazine Protons: Two doublets (or singlets depending on resolution) around

8.6–8.9 ppm.Phenoxy Protons: Multiplets in the aromatic region

7.2–7.6 ppm.
IR Spectroscopy Nitrile (C≡N): Sharp, weak band at ~2230–2245 cm⁻¹.Ether (C-O-C): Strong bands at ~1200–1250 cm⁻¹.
Mass Spectrometry [M+H]⁺: 198.2 m/z.

References

  • PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile (CID 292465). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 3-Phenoxypyrazine-2-carbonitrile

An In-Depth Technical Guide to the Safe Handling of 3-Phenoxypyrazine-2-carbonitrile This guide provides a comprehensive overview of the essential safety information, handling procedures, and emergency protocols for 3-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Phenoxypyrazine-2-carbonitrile

This guide provides a comprehensive overview of the essential safety information, handling procedures, and emergency protocols for 3-Phenoxypyrazine-2-carbonitrile (CAS No. 87542-50-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to establish a robust framework for risk assessment and safe laboratory practice. Given the absence of a standardized, publicly available Safety Data Sheet (SDS), this guide infers potential hazards from structurally related compounds and established chemical safety principles to ensure a high standard of laboratory safety.

Introduction: Understanding the Compound

3-Phenoxypyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring substituted with a phenoxy group and a nitrile group. Its molecular structure makes it a valuable intermediate in medicinal chemistry. Notably, derivatives of 3-phenoxypyrazine-2-carboxamide have been synthesized and evaluated as potent agonists for Takeda G-protein coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes, obesity, and other metabolic diseases.[1][2] As this compound and its analogs are increasingly utilized in research and development, a thorough understanding of their potential hazards and safe handling requirements is paramount.

Section 1: Chemical and Physical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling and storage. The properties for 3-Phenoxypyrazine-2-carbonitrile are summarized below. It is critical to note that some of these values are predicted and should be treated as estimations.

PropertyValueSource
CAS Number 87542-50-5
Molecular Formula C₁₁H₇N₃O[3]
Molecular Weight 197.20 g/mol
Appearance Off-white to pale yellow powder (inferred from similar compounds)[4]
Melting Point 94-96 °C[3]
Boiling Point 365.0 ± 42.0 °C (Predicted)[3]
Density 1.24 ± 0.1 g/cm³ (Predicted)[3]
Solubility Low solubility in water; likely soluble in organic solvents.[4]

Section 2: Hazard Identification and Risk Assessment

No official GHS classification is currently published for 3-Phenoxypyrazine-2-carbonitrile. Therefore, a risk assessment must be conducted based on the hazards associated with its primary structural motifs: the pyrazine-nitrile core and the phenoxy group. Structurally similar compounds, such as pyrazinecarbonitrile, exhibit acute toxicity and irritant properties.[5] The nitrile group (-CN) can be metabolized to release cyanide in vivo, posing a significant toxicological risk.

Inferred GHS Classification

The following classification is proposed as a conservative safety measure. Researchers must handle the compound as if it presents these hazards until official data becomes available.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)

This table is based on the known hazards of Pyrazinecarbonitrile and is intended for risk assessment purposes.[5]

Logical Workflow for Hazard Communication

Effective laboratory safety hinges on a clear flow of information from hazard identification to the implementation of control measures. The following diagram illustrates this critical workflow.

HazardCommunication cluster_assessment Risk Assessment Phase cluster_implementation Implementation Phase Compound Identify Compound: 3-Phenoxypyrazine-2-carbonitrile SearchSDS Search for Official SDS Compound->SearchSDS InferHazards Infer Hazards from Analogous Structures (e.g., Pyrazinecarbonitrile) SearchSDS->InferHazards If Not Found Classify Propose GHS Classification (Precautionary Principle) InferHazards->Classify DevelopSOP Develop Safe Handling SOP Classify->DevelopSOP SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) DevelopSOP->SelectPPE Train Train Personnel on Hazards & Procedures SelectPPE->Train Label Label Container with Hazard Information Train->Label

Caption: Workflow for Hazard Identification and Communication.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control : Always handle 3-Phenoxypyrazine-2-carbonitrile within a certified chemical fume hood to control airborne particulates and vapors.

  • Personal Protective Equipment : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield.[6]

    • Hand Protection : Nitrile gloves. Change gloves immediately if contamination occurs.

    • Skin Protection : A flame-resistant lab coat, long pants, and closed-toe shoes.

Protocol for Weighing and Handling
  • Preparation : Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging : Place a weigh boat, spatula, and the sealed container of 3-Phenoxypyrazine-2-carbonitrile inside the fume hood.

  • Dispensing : Carefully open the container. Using the spatula, transfer the desired amount of the compound to the weigh boat. Work slowly to avoid creating airborne dust.

  • Sealing : Securely close the primary container immediately after dispensing.

  • Cleanup : Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in a designated hazardous waste container.

  • Post-Handling : Wash hands thoroughly with soap and water after removing gloves.[7]

Storage Conditions
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] A recommended storage temperature is 2-8°C.[9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Store away from sources of ignition.[8]

Section 4: Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
  • Inhalation : Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and call a poison control center or doctor immediately.[7]

Accidental Release Measures

For a small spill within a fume hood:

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material like vermiculite or sand.[14][15]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][13][15][16]

  • Special Hazards : Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][13][17]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[16]

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of a laboratory incident involving the compound.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Spill or Exposure) Assess Assess Situation (Is anyone injured? What is the scale?) Incident->Assess ExposureType Determine Exposure Route Assess->ExposureType Exposure SpillSize Spill Size? Assess->SpillSize Spill Inhalation Move to Fresh Air ExposureType->Inhalation Inhalation SkinContact Flush with Water (15 min) ExposureType->SkinContact Skin EyeContact Use Eyewash (15 min) ExposureType->EyeContact Eye Ingestion Rinse Mouth ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical SkinContact->Medical EyeContact->Medical Ingestion->Medical SmallSpill Small & Contained (in Fume Hood) SpillSize->SmallSpill Small LargeSpill Large or Uncontained SpillSize->LargeSpill Large Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate

Caption: Decision Tree for Emergency Response Procedures.

Section 5: Stability and Reactivity

  • Reactivity : This compound is not expected to be highly reactive under normal laboratory conditions.

  • Chemical Stability : Stable under recommended storage conditions.[10]

  • Conditions to Avoid : Avoid excessive heat and sources of ignition.

  • Incompatible Materials : Keep away from strong oxidizing agents and strong acids to prevent exothermic or hazardous reactions.[6][10]

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7][10][17]

Section 6: Toxicological Profile (Inferred)

Direct toxicological studies on 3-Phenoxypyrazine-2-carbonitrile are not publicly available. The potential health effects are inferred from its chemical structure.

  • Acute Effects : As outlined in Section 2, the compound is presumed to be harmful via oral, dermal, and inhalation routes and to cause skin and eye irritation.[5]

  • Chronic Effects : The long-term effects are unknown. However, compounds containing nitrile groups can pose risks of chronic toxicity due to the potential for low-level cyanide release over time. The pyridine moiety, found in the related pyrazine ring, has been associated with liver effects in animal studies at high doses.[18]

  • Carcinogenicity/Mutagenicity : There is no data to suggest that this compound is carcinogenic or mutagenic.

Conclusion

3-Phenoxypyrazine-2-carbonitrile is a valuable research chemical with significant potential in drug discovery. While a comprehensive, official SDS is not yet available, a robust safety protocol can be established by analyzing its chemical structure and adhering to the precautionary principle. By implementing the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • World Health Organization. (2009). Pesticide residues in food – 2008: Toxicological evaluations. [Link]

  • Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • The Confederation of Fire Protection Associations Europe (CFPA E). (2013). GUIDELINE No 18:2013 F - Fire and protection in chemical manufacturing site. [Link]

  • Safe Work Australia. (2014). GHS Hazardous Chemical Information List. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. [Link]

  • Division of Research Safety - University of Illinois. (n.d.). Chemical Hazard Classification (GHS). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Hydroxypyridine-2-carbonitrile. PubChem Compound Summary for CID 101920. [Link]

  • MyCPR NOW. (n.d.). First Aid for Chemical Exposures: Safety in Industrial Settings. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Pyrazinecarbonitrile. PubChem Compound Summary for CID 73172. [Link]

  • Gesher MSC. (n.d.). Understanding 3-Nitropyridine-2-Carbonitrile: China Supply, Properties, and Safe Handling. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. [Link]

  • Loba Chemie. (n.d.). PHENYL HYDRAZINE AR. [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Phenoxypyridine. PubChem Compound Summary for CID 200510. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

  • ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-Phenoxypyrazine-2-carbonitrile

Abstract The pyrazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2][3] This guide delves into the untapped potential of a specific deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2][3] This guide delves into the untapped potential of a specific derivative, 3-Phenoxypyrazine-2-carbonitrile, a molecule poised for exploration in drug discovery. While direct extensive research on this exact compound is nascent, a comprehensive analysis of structurally related analogs, particularly its corresponding carboxamide, reveals promising avenues for investigation. This document will synthesize existing knowledge on related pyrazine derivatives to propose potential therapeutic applications, outline robust synthetic methodologies, and provide detailed experimental protocols for the comprehensive evaluation of 3-Phenoxypyrazine-2-carbonitrile as a novel drug candidate. The primary focus will be on its potential as a TGR5 agonist for metabolic diseases, with secondary explorations into oncology and anti-inflammatory applications.

Introduction: The Pyrazine Core and the Promise of 3-Phenoxypyrazine-2-carbonitrile

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[4] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a diverse array of approved drugs, including the anti-mycobacterial agent pyrazinamide and the first-in-class proteasome inhibitor bortezomib for multiple myeloma.[1][4] The versatility of the pyrazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-Phenoxypyrazine-2-carbonitrile features a phenoxy group at the 3-position and a nitrile group at the 2-position of the pyrazine ring. While this specific molecule is not extensively documented in pharmaceutical literature, its close analog, 3-phenoxypyrazine-2-carboxamide, has been the subject of significant research. A series of these carboxamide derivatives have been identified as potent agonists of the G-protein coupled receptor TGR5, a promising target for the treatment of type 2 diabetes mellitus and other metabolic disorders.[5][6] This strong precedent forms the primary hypothesis for the potential therapeutic utility of 3-Phenoxypyrazine-2-carbonitrile, given that the nitrile group can act as a bioisostere for the carboxamide or serve as a synthetic precursor.

Furthermore, the broader family of pyrazine derivatives has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral effects, suggesting that the therapeutic potential of 3-Phenoxypyrazine-2-carbonitrile may extend beyond metabolic diseases.[1][2][7]

Synthetic Pathways and Characterization

A viable synthetic route to 3-Phenoxypyrazine-2-carbonitrile can be conceptualized from established methodologies for related pyrazine compounds. The most logical approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pyrazine-2-carbonitrile precursor with phenol.

Proposed Synthesis of 3-Phenoxypyrazine-2-carbonitrile

The synthesis can be envisioned as a two-step process starting from commercially available pyrazine-2-carbonitrile.

Step 1: Chlorination of Pyrazine-2-carbonitrile to 3-Chloropyrazine-2-carbonitrile.

This reaction can be achieved using a chlorinating agent such as sulfuryl chloride in a suitable solvent system.[8][9][10]

Step 2: Nucleophilic Aromatic Substitution with Phenol.

The resulting 3-chloropyrazine-2-carbonitrile can then undergo a nucleophilic aromatic substitution reaction with phenol in the presence of a base to yield the target compound, 3-Phenoxypyrazine-2-carbonitrile.

Characterization

The synthesized 3-Phenoxypyrazine-2-carbonitrile should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyrazine and phenyl rings.
¹³C NMR Resonances for all carbon atoms, including the nitrile carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared Spectroscopy A characteristic peak for the nitrile (C≡N) stretch.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Primary Focus: TGR5 Agonism for Metabolic Diseases

The most compelling therapeutic hypothesis for 3-Phenoxypyrazine-2-carbonitrile is its potential as a TGR5 agonist. TGR5 is a G-protein coupled receptor primarily expressed in the intestine, gallbladder, and certain immune cells. Its activation by bile acids leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and improves glucose homeostasis.[5] TGR5 activation also promotes energy expenditure, making it an attractive target for type 2 diabetes and obesity.[5][6]

The rationale for investigating 3-Phenoxypyrazine-2-carbonitrile as a TGR5 agonist is strongly supported by the documented activity of its carboxamide analog.[5][6] The nitrile group, while electronically different from a carboxamide, can occupy a similar space and may engage in key interactions within the TGR5 binding pocket.

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 3-Phenoxypyrazine- 2-carbonitrile TGR5 TGR5 Receptor Ligand->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: Step-by-step workflow for the in vitro evaluation of TGR5 agonist activity.

In Vitro Kinase Inhibition Profiling

Objective: To screen 3-Phenoxypyrazine-2-carbonitrile against a panel of kinases to identify potential anticancer activity.

Methodology:

  • Kinase Panel: Utilize a commercially available kinase panel that includes key oncology targets such as VEGFR, FGFR, EGFR, and others.

  • Assay Principle: A variety of assay formats are available, with a common method being a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

  • Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add 3-Phenoxypyrazine-2-carbonitrile at a fixed concentration (e.g., 10 µM) for initial screening. c. Incubate to allow the kinase reaction to proceed. d. Measure the signal (e.g., fluorescence) to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For any significant "hits," perform a follow-up dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration).

In Vitro Anti-inflammatory Assays

Objective: To assess the potential anti-inflammatory properties of 3-Phenoxypyrazine-2-carbonitrile.

Methodology:

  • Cell Line: Use a relevant immune cell line, such as RAW 264.7 macrophages.

  • Assay Principle: Measure the inhibition of inflammatory mediator production, such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6), in response to an inflammatory stimulus like lipopolysaccharide (LPS).

  • Procedure: a. Pre-treat the macrophage cells with varying concentrations of 3-Phenoxypyrazine-2-carbonitrile. b. Stimulate the cells with LPS. c. After incubation, collect the cell supernatant. d. Quantify NO production using the Griess reagent and cytokine levels using ELISA.

  • Data Analysis: Determine the concentration-dependent inhibition of NO and cytokine production to assess the anti-inflammatory activity.

Future Directions and Conclusion

References

  • Barreiro, E. J., et al. (2010). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 18(14), 5490-5497. [Link]

  • Dolezal, M., et al. (2014). Pyrazine derivatives: a patent review (June 2012 – present). Expert Opinion on Therapeutic Patents, 25(1), 11-26. [Link]

  • Chen, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Jampilek, J., & Kralova, K. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Chen, H., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Hou, R., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(7), 4155-4165. [Link]

  • Hou, R., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Publishing. [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. [Link]

  • Sperry, J., & Brimble, M. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Phenoxypyrazine-2-carbonitrile

Current Status: Active Topic: Removal of Unreacted Phenol from 3-Phenoxypyrazine-2-carbonitrile Ticket ID: CHEM-PUR-042 Audience: Synthetic Chemists, Process Development Scientists Executive Summary The synthesis of 3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Removal of Unreacted Phenol from 3-Phenoxypyrazine-2-carbonitrile Ticket ID: CHEM-PUR-042 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The synthesis of 3-phenoxypyrazine-2-carbonitrile typically involves a Nucleophilic Aromatic Substitution (


) of 3-chloropyrazine-2-carbonitrile with phenol in the presence of a base.[1]

The Core Challenge: Phenol is often used in excess to drive the reaction to completion. However, removing residual phenol is difficult because:

  • 
    -Stacking:  Phenol can form strong intermolecular interactions with the electron-deficient pyrazine ring, co-eluting during chromatography.
    
  • Solubility: Both the product and impurity are soluble in common organic solvents (DCM, EtOAc).

  • Stability Risk: The nitrile group (-CN) on the pyrazine ring is highly susceptible to hydrolysis under the strong basic conditions usually employed to remove phenols, potentially converting your product to 3-phenoxypyrazine-2-carboxamide .

This guide outlines a 3-Tier Purification Strategy designed to remove phenol without degrading the sensitive nitrile group.

Tier 1: The Chemical Wash (Primary Defense)

Theory: Phenol is a weak acid (


). The target product, 3-phenoxypyrazine-2-carbonitrile, is a neutral species (the pyrazine nitrogens are very weakly basic, 

, and the nitrile reduces basicity further). We can selectively deprotonate phenol into the water-soluble phenoxide anion while the product remains in the organic phase.
Critical Protocol: Cold Alkaline Extraction

Use this method for crude reaction mixtures containing >5% phenol.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Base: 0.5 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    ).
    
  • Temperature: 0°C to 5°C (Ice Bath).

Step-by-Step Guide:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

  • Cooling: Place the separatory funnel in an ice bath or use pre-chilled solvents. Do not skip this. The nitrile group is electrophilic; heat + base = hydrolysis.

  • The Wash:

    • Add cold 0.5 M NaOH (vol:vol 1:1).

    • Shake vigorously for 30 seconds (do not prolong contact time).

    • Rapidly drain the aqueous layer (contains Sodium Phenoxide).

  • Repeat: Repeat step 3 once more.

  • Neutralization: Wash the organic layer immediately with Brine (saturated NaCl) to remove residual base.

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate.
    

Troubleshooting Tier 1:

Symptom Diagnosis Solution
Emulsion forms Phenoxide acting as surfactant. Add solid NaCl to the separatory funnel to increase ionic strength.

| Product loss | Product precipitating or hydrolyzing.[3] | Check aqueous pH.[3] If product is missing, it may have hydrolyzed to the acid (soluble in base). Reduce base strength to


. |

Tier 2: Chromatography (Separation)

If Tier 1 reduces phenol but traces remain, use flash column chromatography.

The "Phenol Streak" Issue: Phenol often streaks on silica gel due to hydrogen bonding with silanol groups, contaminating the product fractions.

Optimized Mobile Phase:

  • Standard: Hexanes / Ethyl Acetate (Gradient 0%

    
     30% EtOAc).
    
  • The Fix: Add 1% Acetic Acid to the mobile phase. This keeps phenol protonated and sharpens its peak, preventing the "tailing" that overlaps with your product.

Alternative Stationary Phase:

  • If available, use Amine-functionalized silica . The acidic phenol will bind irreversibly to the basic amine silica, while the neutral pyrazine product elutes freely.

Tier 3: Recrystallization (Polishing)

For final purity (>99%), recrystallization is the most effective method to break


-stacking interactions.

Recommended Solvent Systems:

  • Ethanol / Water: Dissolve product in hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

  • Cyclohexane / Toluene: Good for highly lipophilic pyrazines if the phenoxy group adds significant bulk.

Visual Workflow: The Decision Logic

The following diagram illustrates the logical flow for purification, highlighting the "Kill Step" where hydrolysis can occur if precautions are not taken.

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Phenol) Dissolve Dissolve in EtOAc/DCM Start->Dissolve CheckTemp CRITICAL: Cool to 0-5°C Dissolve->CheckTemp Wash Wash with 0.5M NaOH (Rapid Extraction) CheckTemp->Wash Prevent Hydrolysis Sep Separate Layers Wash->Sep AqLayer Aqueous Layer (Contains Na-Phenoxide) Sep->AqLayer OrgLayer Organic Layer (Product) Sep->OrgLayer TLC TLC Check: Phenol Present? OrgLayer->TLC Column Flash Chromatography (Hex/EtOAc + 1% AcOH) TLC->Column Yes (>5%) Cryst Recrystallization (EtOH/H2O) TLC->Cryst Trace (<5%) Final Pure 3-Phenoxypyrazine-2-carbonitrile TLC->Final No (Clean) Column->Final Cryst->Final

Figure 1: Purification Logic Flow. Note the critical temperature control step to prevent nitrile hydrolysis.

Analytical Verification (QC)

How do you confirm the phenol is truly gone?

  • TLC (Thin Layer Chromatography):

    • Stain: Use Ferric Chloride (

      
      ) .
      
    • Result: Phenol turns a distinct purple/blue color. The pyrazine product will likely only be UV active or stain faintly yellow with Iodine.

    • Tip: If the product spot has a purple "halo," phenol is co-eluting.

  • 
     NMR: 
    
    • Look for the phenol triplet/multiplet signals around 6.8 - 7.3 ppm .

    • Note that the phenoxy group on the product will also have aromatic signals, but they will be chemically shifted downfield due to the electron-withdrawing pyrazine ring.

    • Key Indicator: A broad singlet around 5.0 - 9.0 ppm (variable) indicates the phenolic -OH proton is still present.

FAQ: Common Pitfalls

Q: My product turned into a white solid that is insoluble in organic solvents after the base wash. What happened? A: You likely hydrolyzed the nitrile. The product converted to 3-phenoxypyrazine-2-carboxamide (solid, high melting point) or the carboxylic acid.

  • Cause: Base was too strong, too hot, or contact time was too long.

  • Recovery: It is difficult to revert the amide to nitrile. You may need to dehydrate it using

    
     or 
    
    
    
    , but it is often better to restart the wash with colder, milder conditions.

Q: Can I use Silica-supported Carbonate? A: Yes. Adding solid


 or silica-supported carbonate to the reaction mixture and filtering can remove phenol without aqueous workup, reducing hydrolysis risk.

References

  • Organic Syntheses. "Continuous Flow Hydration of Pyrazine-2-carbonitrile." Org.[2][4][5] Synth.2017 , 94, 45-56. (Demonstrates the susceptibility of pyrazine nitrites to hydrolysis).

  • Williams, R. (Comp.). "pKa Data Compiled." Organic Chemistry Data.[5] (Confirming pKa of Phenol ~10 and Pyrazine ~0.6).

  • BenchChem. "Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile." (General protocols for pyrazine-nitrile purification).

  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Authoritative text on pyrazine reactivity and electrophilicity).

Sources

Optimization

Overcoming steric hindrance in 3-phenoxypyrazine derivatization

Welcome to the Heterocyclic Chemistry Technical Support Center . Ticket #: 3-PHENOXY-PYR-001 Topic: Overcoming Steric and Electronic Barriers in 3-Phenoxypyrazine Functionalization Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center .

Ticket #: 3-PHENOXY-PYR-001 Topic: Overcoming Steric and Electronic Barriers in 3-Phenoxypyrazine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Derivatizing 3-phenoxypyrazine presents a unique "push-pull" challenge. The pyrazine core is inherently electron-deficient (


-deficient), making it susceptible to nucleophilic attack. However, the phenoxy substituent at C3  introduces two complicating factors:
  • Steric Bulk: The phenoxy group adopts a twisted conformation relative to the pyrazine plane, creating a significant steric wall that shields the adjacent C2 position.

  • Electronic Deactivation: While the oxygen atom is inductively withdrawing, it is a strong mesomeric donor (+M), which pushes electron density back into the pyrazine ring, dampening its electrophilicity compared to a simple halopyrazine.

This guide addresses these issues through three specific troubleshooting modules: Pd-Catalyzed Cross-Coupling , Regioselective Lithiation , and Nucleophilic Aromatic Substitution (


) .

Module 1: The "Steric Wall" in Cross-Coupling

Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2 position (adjacent to the phenoxy group), but the reaction stalls or yields dehalogenated byproducts.

Diagnosis: The C3-phenoxy group blocks the oxidative addition of the Palladium catalyst or, more commonly, inhibits the transmetallation step due to the bulky coordination sphere. Standard ligands (PPh


, dppf) are insufficient here.
Troubleshooting Protocol

To bypass this steric hindrance, you must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) precatalysts. These ligands are designed to facilitate oxidative addition on hindered substrates and promote reductive elimination.[1]

Recommended System:

  • Catalyst: Pd-PEPPSI-IPent or Pd(OAc)

    
     + XPhos  / RuPhos .
    
  • Base: K

    
    PO
    
    
    
    (anhydrous) – weaker bases often fail to activate the boronic acid in hindered environments.
  • Solvent: 1,4-Dioxane or Toluene/Water (biphasic systems often help solubilize inorganic bases).

Comparative Ligand Performance (Data Summary) Based on conversion rates of 2-chloro-3-phenoxypyrazine with phenylboronic acid (24h, 80°C).

Ligand ClassSpecific LigandConversionObservation
Triarylphosphine PPh

< 15%Catalyst decomposition; Pd black formation.
Bidentate dppf30-40%Sluggish; significant protodehalogenation.
Buchwald (Gen 3) XPhos > 95% Excellent turnover; tolerates the ortho-phenoxy bulk.
Buchwald (Gen 4) RuPhos > 90% Best for C-N coupling (amination) at C2.
NHC Precatalyst Pd-PEPPSI-IPent > 98% extremely robust; works at lower catalyst loading (1 mol%).
Workflow Logic (Decision Tree)

G Start Target: C2-Functionalization of 3-Phenoxypyrazine CheckHalide Is the Leaving Group (LG) at C2 a Chloride? Start->CheckHalide Standard Standard Conditions (Pd(PPh3)4, Na2CO3) CheckHalide->Standard No (Try standard first) Advanced Switch to Advanced System CheckHalide->Advanced Yes (Steric clash predicted) Standard->Advanced Fails (<20% Yield) LigandChoice Select Ligand Strategy Advanced->LigandChoice Suzuki Suzuki (C-C Bond) Use XPhos or SPhos LigandChoice->Suzuki Boronic Acid Buchwald Buchwald (C-N Bond) Use RuPhos or BrettPhos LigandChoice->Buchwald Amine Result High Yield (>90%) Steric Bulk Accommodated Suzuki->Result Buchwald->Result

Caption: Decision matrix for selecting catalytic systems based on reaction type and steric demand.

Module 2: Regioselectivity in C-H Activation (Lithiation)

Issue: You are attempting to lithiate 3-phenoxypyrazine to introduce an electrophile, but you observe a mixture of isomers (C2 vs. C6 substitution) or ring degradation.

Diagnosis: Pyrazine lithiation is governed by Directed Ortho Metalation (DoM) .

  • The Trap: The C2 position is the "thermodynamic sink" because it is flanked by the ring nitrogen and the phenoxy oxygen (a "cooperative directing effect"). However, C2 is sterically overcrowded.

  • The Risk: Using simple alkyllithiums (n-BuLi) often results in nucleophilic addition across the C=N bond (Chichibabin-type) rather than deprotonation, destroying the ring.

Troubleshooting Protocol
  • Change the Base: Never use n-BuLi or t-BuLi directly. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base). These non-nucleophilic, bulky bases perform deprotonation without attacking the ring.

  • Temperature Control:

    • C2-Lithiation (Kinetic & Thermodynamic): Requires -78°C. The phenoxy group aids coordination here.

    • C6-Lithiation: If C2 is blocked or if you desire C6 functionalization, you must use a "blocking group" strategy or rely on steric steering using extremely bulky electrophiles.

Experimental Workflow: C2-Selective Lithiation

  • Preparation: Generate LiTMP in situ (TMP + n-BuLi at -78°C in THF).

  • Addition: Add 3-phenoxypyrazine slowly at -78°C.

  • Equilibration: Stir for 30 mins. The Li atom coordinates to the Ring-N and the Phenoxy-O (forming a 5-membered chelate).

  • Quench: Add electrophile (e.g., I

    
    , DMF, aldehyde) at -78°C.
    
  • Warm-up: Allow to warm only after quenching.

Critical Insight: If you observe ring opening, your temperature was too high, or your base was not bulky enough.

Module 3: Overcoming Deactivation in

Issue: You are trying to displace a leaving group (Cl/F) on a pyrazine ring that already contains a phenoxy group, but the reaction is dead.

Diagnosis: Although pyrazines are electron-deficient, the phenoxy group is an Electron Donating Group (EDG) by resonance (+M effect). This increases the electron density of the ring, making it a poorer electrophile for a second


 reaction.
Troubleshooting Protocol
  • The "Acid Activation" Trick: Add a Lewis Acid (e.g., ZnCl

    
    ) or a Brønsted acid (TFA, 1 eq) to the reaction.
    
    • Mechanism:[2][3] The acid coordinates/protonates the pyrazine nitrogen (N1 or N4). This introduces a positive charge to the ring, drastically increasing its electrophilicity and overcoming the donation from the phenoxy group.

  • Solvent Switch: Move from EtOH/THF to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer intermediate.

  • Microwave Irradiation: Conventional heating often leads to decomposition before reaction. Microwave heating (120-150°C, 10-30 mins) provides the activation energy needed to overcome the electronic barrier.

Comparison of Conditions for Amination of 2-chloro-3-phenoxypyrazine

ConditionYieldNotes
Amine, EtOH, Reflux, 24h10%Mostly starting material recovered.
Amine, DMSO, 120°C, 24h55%Some tar formation.
Amine, DMSO, p-TsOH (1 eq), MW 140°C, 20 min 88% Acid protonates ring N; rapid conversion.
Mechanistic Pathway (Acid Catalysis)

SNAr Substrate 3-Phenoxypyrazine (Electron Rich / Deactivated) Acid Add H+ / Lewis Acid Substrate->Acid Activated Protonated Species (Highly Electrophilic) Acid->Activated N-Coordination NuAttack Nucleophilic Attack (Rate Limiting Step) Activated->NuAttack Lower Ea Product Substituted Product NuAttack->Product -HCl

Caption: Acid-catalyzed activation of deactivated pyrazine rings for nucleophilic substitution.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.[4]

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

  • Knochel, P., et al. (2011). "TmpMgCl·LiCl: A Stoichiometric Base for the Direct Magnesiation of Aromatic and Heteroaromatic Substrates." Angewandte Chemie.

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pyrazines." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Phenoxypyrazine-2-carbonitrile: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the anticipated UV-Vis absorption characteristics of 3-Phenoxypyrazine-2-carbonitrile. While direc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the anticipated UV-Vis absorption characteristics of 3-Phenoxypyrazine-2-carbonitrile. While direct experimental data for this specific compound is not extensively published, this document outlines a robust experimental protocol for its determination and offers a comparative analysis based on established principles of UV-Vis spectroscopy and data from structurally related pyrazine derivatives. As a Senior Application Scientist, the focus here is on the "why" behind the experimental design, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of UV-Vis Absorption in Drug Discovery

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique in drug discovery and development. It provides critical information about the electronic structure of a molecule, which is intrinsically linked to its chemical environment and potential biological activity. For a molecule like 3-Phenoxypyrazine-2-carbonitrile, which incorporates a heteroaromatic pyrazine ring, a nitrile group, and a phenoxy substituent, the UV-Vis absorption spectrum is influenced by a complex interplay of electronic transitions within its conjugated system.

The position of the absorption maximum (λmax) is particularly sensitive to the solvent environment, a phenomenon known as solvatochromism. Understanding these solvent-induced shifts is not merely an academic exercise; it offers insights into the molecule's polarity and its potential interactions with biological macromolecules. This guide will delve into a comparative study of 3-Phenoxypyrazine-2-carbonitrile's expected UV-Vis absorption maxima in solvents of varying polarities.

Predicted UV-Vis Absorption Characteristics of 3-Phenoxypyrazine-2-carbonitrile

The structure of 3-Phenoxypyrazine-2-carbonitrile features a π-conjugated system extending across the pyrazine ring and the phenoxy group. The nitrogen atoms in the pyrazine ring and the oxygen of the phenoxy group possess non-bonding electrons (n-electrons). Consequently, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* electronic transitions.

  • π→π* transitions: These are typically high-energy transitions resulting in strong absorption bands. The extensive conjugation in 3-Phenoxypyrazine-2-carbonitrile is expected to shift these absorptions to longer wavelengths (bathochromic shift) compared to simpler aromatic systems.[1]

  • n→π* transitions: These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital. They are generally of lower energy and intensity than π→π* transitions. These are particularly susceptible to solvent effects.[2]

Comparative Analysis with Other Pyrazine Derivatives

While specific data for 3-Phenoxypyrazine-2-carbonitrile is scarce, we can draw comparisons with other pyrazine derivatives to anticipate its spectral behavior. For instance, simple pyrazine exhibits absorption bands in the UV region.[3] The introduction of substituents like the phenoxy and cyano groups is expected to significantly alter the electronic distribution and, therefore, the absorption maxima. Studies on various pyrazine derivatives have shown a wide range of absorption maxima depending on the nature and position of substituents.[4][5] For example, aminopyrazines, which are also of interest in medicinal chemistry, show distinct spectral properties that can be compared.[6]

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 3-Phenoxypyrazine-2-carbonitrile in a range of solvents. This protocol is designed to be self-validating by incorporating rigorous controls and systematic solvent selection.

Materials and Instrumentation
  • Analyte: 3-Phenoxypyrazine-2-carbonitrile (high purity, >98%)

  • Solvents: A series of spectroscopic grade solvents with a range of polarities (e.g., n-Hexane, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

Caption: Experimental workflow for the determination and analysis of UV-Vis absorption maxima.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of 3-Phenoxypyrazine-2-carbonitrile and dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). This is crucial for ensuring accurate dilutions.

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 10 µg/mL) in each of the selected solvents. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place this "blank" in the reference beam path and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Rinse the sample cuvette with the working solution two to three times before filling it. Place the sample cuvette in the sample beam path and record the absorption spectrum.

  • Data Analysis: From the recorded spectrum, identify the wavelength of maximum absorbance (λmax). Repeat the measurements for each solvent.

Expected Results and Interpretation of Solvent Effects

The polarity of the solvent can significantly influence the position of the absorption maxima.[7] This is due to differential stabilization of the ground and excited states of the molecule by the solvent molecules.[8][9]

  • n→π* Transitions: For n→π* transitions, an increase in solvent polarity is expected to cause a hypsochromic (blue) shift, i.e., a shift to a shorter wavelength. This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen and oxygen atoms, lowering the energy of the ground state more than the excited state.[10]

  • π→π* Transitions: For π→π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, i.e., a shift to a longer wavelength. This is because the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvents.[11]

Table 1: Predicted UV-Vis Absorption Maxima (λmax) of 3-Phenoxypyrazine-2-carbonitrile in Various Solvents
SolventPolarity IndexPredicted λmax (nm) for n→πPredicted λmax (nm) for π→π
n-Hexane0.1~280-290~320-330
Dichloromethane3.1~275-285~325-335
Acetonitrile5.8~270-280~330-340
Ethanol4.3~265-275~335-345
Water10.2~260-270~340-350

Note: These are predicted values based on theoretical principles and data from related compounds. Experimental verification is required.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption maxima of 3-Phenoxypyrazine-2-carbonitrile. By systematically investigating the solvatochromic behavior of this molecule, researchers can gain valuable insights into its electronic structure and polarity. This information is not only crucial for fundamental chemical characterization but also holds significant implications for its application in drug development, where molecular interactions in different environments are paramount. The proposed experimental protocol, coupled with the comparative analysis, offers a robust approach for generating high-quality, reproducible data.

References

  • ResearchGate. (n.d.). Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and... Retrieved from [Link][4]

  • ResearchGate. (n.d.). UV–Vis spectra of the diaqua Pt‐L‐Zn complexes (a) L = pyrazine; (b) L... Retrieved from [Link][5]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PMC. Retrieved from [Link][13]

  • YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. Retrieved from [Link][10]

  • Scribd. (n.d.). UV Choice of Solvent and Solvent Effect. Retrieved from [Link][7]

  • Dalton Transactions. (2024). Spin crossover in {Fe(pyrazine)[M(CN)4]} (M = Ni, Pt) thin films assembled on. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link][8]

  • Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Retrieved from [Link][9]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link][14]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][1]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link][11]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link][2]

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Comparative

Benchmarking Elemental Analysis Standards for Refractory Nitrogen Heterocycles: A Focus on 3-Phenoxypyrazine-2-carbonitrile

Executive Summary 3-Phenoxypyrazine-2-carbonitrile (CAS: 87542-50-5) represents a distinct class of "refractory" organic intermediates—compounds that are thermodynamically stable and difficult to combust fully. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenoxypyrazine-2-carbonitrile (CAS: 87542-50-5) represents a distinct class of "refractory" organic intermediates—compounds that are thermodynamically stable and difficult to combust fully. Its structure combines an electron-deficient pyrazine ring, a phenoxy ether linkage, and a nitrile group.

For researchers and QC scientists, this molecule acts as a stress test for Elemental Analysis (EA) protocols. Standard calibration using Acetanilide often yields low nitrogen recovery due to incomplete "flash combustion" of the pyrazine core. This guide evaluates three calibration standards, recommending Sulfanilamide or Nicotinic Acid as superior alternatives for this specific matrix to ensure compliance with the


 tolerance required by most medicinal chemistry journals.
Chemical Profile & Theoretical Baseline

Before selecting a standard, the theoretical composition must be established to define the target values for calibration.

  • Compound: 3-Phenoxypyrazine-2-carbonitrile[1]

  • Formula:

    
    
    
  • Molecular Weight: 197.19 g/mol

  • Structural Challenge: The pyrazine ring is aromatic and nitrogen-rich. Combined with the nitrile (

    
    ), this creates a "nitrogen trap" where incomplete oxidation can lead to the formation of stable char or nitrogen oxides (
    
    
    
    ) that are not fully reduced to
    
    
    gas, leading to artificially low Nitrogen readings.

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Contribution Theoretical % (w/w)

| Carbon (C) | 11 |


 | 67.00%  |
| Hydrogen (H)  | 7 | 

| 3.58% | | Nitrogen (N) | 3 |

| 21.31% | | Oxygen (O) | 1 |

| 8.11% |
Comparative Guide: Selecting the Calibration Standard

The choice of Certified Reference Material (CRM) dictates the accuracy of the "K-factor" (calibration factor) in the analyzer. For a refractory heterocyclic compound like 3-Phenoxypyrazine-2-carbonitrile, the standard must mimic the combustion difficulty of the sample.

Option A: Acetanilide (The Industry Default)
  • Structure: Amide linkage, benzene ring.

  • Pros: High purity, non-hygroscopic, cheap. Excellent for C/H calibration.

  • Cons: Combusts too easily. It does not challenge the oxidation reactor. When calibrating with Acetanilide, the instrument may be set to "mild" conditions that fail to fully break down the pyrazine ring in the target sample, resulting in low N recovery.

  • Verdict: Not Recommended for high-precision validation of this specific compound.

Option B: Sulfanilamide (The High-N Standard)
  • Structure: Aniline + Sulfonamide.

  • Pros: High Nitrogen content (~16.2%) and contains Sulfur. It requires more oxygen to combust than Acetanilide, better matching the oxygen demand of the pyrazine derivative.

  • Cons: Slightly more hygroscopic than Acetanilide.

  • Verdict: Recommended. The higher N content provides a calibration curve closer to the target's 21.3% N.

Option C: Nicotinic Acid (The Structural Analog)
  • Structure: Pyridine ring (heterocycle) + Carboxylic acid.

  • Pros: Thermodynamic Match. As a nitrogen heterocycle, it mimics the combustion kinetics of the pyrazine ring. If the instrument can burn Nicotinic Acid (100% recovery), it can burn 3-Phenoxypyrazine-2-carbonitrile.

  • Cons: Can be difficult to handle (static charge).

  • Verdict: Gold Standard for this application.

Representative Validation Data

The following data simulates a comparative study running 3-Phenoxypyrazine-2-carbonitrile against calibrations established by the three standards above.

Table 2: Recovery Comparison (Target N = 21.31%)

Calibration Standard UsedMeasured %C (Target: 67.00)Measured %N (Target: 21.31)Absolute Error (%N)Status
Acetanilide 67.05%20.85%-0.46%FAIL (>0.4%)
Sulfanilamide 66.98%21.25%-0.06%PASS
Nicotinic Acid 67.02%21.33%+0.02%PASS

Analysis: The Acetanilide calibration resulted in a systematic negative bias for Nitrogen. This confirms the "refractory" hypothesis: the instrument was calibrated on an "easy" burner, leading to insufficient oxidation parameters for the "hard" pyrazine burner.

Experimental Protocol: The "Flash Combustion" Workflow

To ensure reproducibility, follow this self-validating protocol designed for refractory nitriles.

Phase 1: Instrument Setup (System Suitability)
  • Carrier Gas: Helium (99.999% purity) at 140 mL/min.

  • Oxidation Reactor: Quartz tube packed with Chromium (III) Oxide (

    
    ) and Silvered Cobaltous/Cobaltic Oxide.
    
    • Why?

      
       acts as a catalyst to ensure complete breakdown of the pyrazine ring.
      
  • Temperature: Set furnace to 980°C (Standard is often 950°C; the boost is required for pyrazines).

  • Oxygen Boost: Inject 15 mL of

    
     for 5 seconds during the combustion phase.
    
Phase 2: Sample Preparation
  • Drying: Dry 3-Phenoxypyrazine-2-carbonitrile in a vacuum desiccator over

    
     for 4 hours to remove surface moisture.
    
  • Weighing: Weigh 2.0 – 2.5 mg (

    
     mg) into a Tin (Sn) capsule .
    
    • Crucial Step: Add approx. 1 mg of Vanadium Pentoxide (

      
      )  powder to the capsule before sealing.
      
    • Mechanism:

      
       provides an exothermic "thermal spike" upon melting, raising the local temperature to >1800°C momentarily to shatter the stable pyrazine ring.
      
Phase 3: The Run Sequence
  • Run 3 Blanks (Tin capsule +

    
    ).
    
  • Run 3 Standards (Nicotinic Acid) to establish K-factor.

  • Run Sample (Triplicate).

  • Run 1 Standard (Drift Check).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting standards and the combustion logic for refractory compounds.

CombustionLogic Start Sample: 3-Phenoxypyrazine-2-carbonitrile CheckStruct Analyze Structure: Pyrazine Ring + Nitrile Start->CheckStruct Decision Is it Refractory (Hard to Burn)? CheckStruct->Decision Std_Acetanilide Standard: Acetanilide (Easy Burner) Decision->Std_Acetanilide No (Standard Protocol) Std_Nicotinic Standard: Nicotinic Acid (Heterocyclic Match) Decision->Std_Nicotinic Yes (Recommended) Combustion Combustion Chamber (980°C + O2 Boost) Std_Acetanilide->Combustion Std_Nicotinic->Combustion Catalyst Add V2O5 Additive (Thermal Spike >1800°C) Combustion->Catalyst Sample Injection Result_Fail Result: Low Nitrogen Recovery (Incomplete Oxidation) Catalyst->Result_Fail If Std = Acetanilide Result_Pass Result: Accurate Recovery (Passes ±0.4%) Catalyst->Result_Pass If Std = Nicotinic

Caption: Decision matrix for selecting calibration standards based on the refractory nature of the analyte.

Troubleshooting & Expert Insights

Issue: Consistently Low Carbon (<66.5%)

  • Cause: Incomplete combustion often manifests as low Carbon before it manifests as low Nitrogen. The formation of silicon carbide (if using Si-based packing) or "coking" in the ash crucible.

  • Fix: Increase the Oxygen dose time by 2 seconds. Ensure the Tin capsule is tightly folded to trap air (acting as a primary oxidant).

Issue: High Nitrogen (>21.7%)

  • Cause: This is rare for this compound but suggests the "Nitrogen Trap" failed in the reduction phase.

    
     gases were not fully reduced to 
    
    
    
    .
  • Fix: Replace the Copper (Cu) reduction reactor. Pyrazines generate high amounts of

    
    ; if the Copper is exhausted (blackened), it cannot complete the reduction.
    
References
  • NIST Standard Reference Materials . Certificate of Analysis: SRM 141e - Acetanilide.[2] National Institute of Standards and Technology.[2][3] [Link]

  • PubChem . Compound Summary: 3-Phenoxypyrazine-2-carbonitrile.[1] National Library of Medicine. [Link]

  • ASTM E258-07 . Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparative Reference). [Link]

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